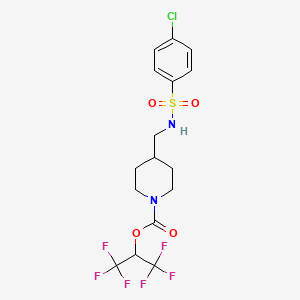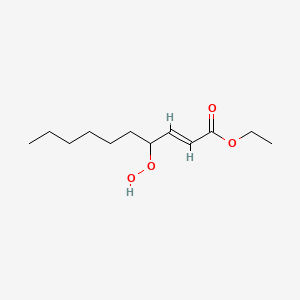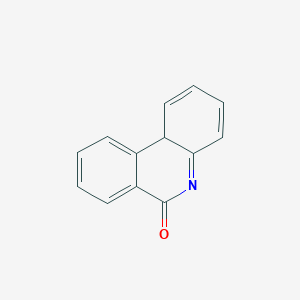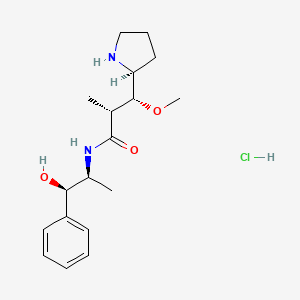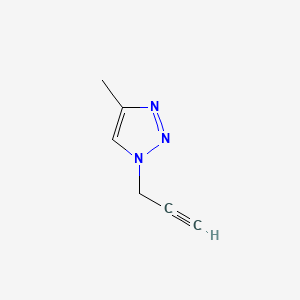![molecular formula C19H24NO5- B15136671 Spiro[4H-1-benzopyran-4,4'-piperidine]-1',2-dicarboxylic acid, 2,3-dihydro-, 1'-(1,1-dimethylethyl) ester](/img/structure/B15136671.png)
Spiro[4H-1-benzopyran-4,4'-piperidine]-1',2-dicarboxylic acid, 2,3-dihydro-, 1'-(1,1-dimethylethyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1’-(tert-Butoxycarbonyl)spiro[chroman-4,4’-piperidine]-2-carboxylic acid is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a chroman ring fused to a piperidine ring, with a tert-butoxycarbonyl group attached to the nitrogen atom of the piperidine ring and a carboxylic acid group at the second position of the chroman ring. The molecular formula of this compound is C19H25NO5, and it has a molecular weight of 347.41 g/mol .
Métodos De Preparación
The synthesis of 1’-(tert-butoxycarbonyl)spiro[chroman-4,4’-piperidine]-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chroman Ring: The chroman ring can be synthesized through the cyclization of appropriate phenolic precursors.
Spirocyclization: The chroman ring is then subjected to spirocyclization with a piperidine derivative to form the spirocyclic structure.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity, often using automated synthesis equipment and advanced purification techniques.
Análisis De Reacciones Químicas
1’-(tert-Butoxycarbonyl)spiro[chroman-4,4’-piperidine]-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the carboxylic acid group, to form esters, amides, or other derivatives using reagents like alcohols, amines, or acid chlorides
Common reagents and conditions used in these reactions include organic solvents such as dichloromethane, methanol, and acetonitrile, as well as catalysts like palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1’-(tert-Butoxycarbonyl)spiro[chroman-4,4’-piperidine]-2-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1’-(tert-butoxycarbonyl)spiro[chroman-4,4’-piperidine]-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The tert-butoxycarbonyl group can act as a protecting group, preventing unwanted reactions at the nitrogen atom of the piperidine ring. The carboxylic acid group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity and specificity .
Comparación Con Compuestos Similares
1’-(tert-Butoxycarbonyl)spiro[chroman-4,4’-piperidine]-2-carboxylic acid can be compared with other similar compounds, such as:
1’-(tert-Butoxycarbonyl)spiro[chroman-2,4’-piperidine]-4-carboxylic acid: This compound has a similar spirocyclic structure but differs in the position of the carboxylic acid group.
1’-(tert-Butoxycarbonyl)spiro[chroman-2,4’-piperidine]-7-carboxylic acid: Another similar compound with a different position of the carboxylic acid group.
4-{[1-(tert-Butoxycarbonyl)-4-piperidinyl]methyl}benzoic acid: This compound has a piperidine ring with a tert-butoxycarbonyl group but lacks the spirocyclic structure
These comparisons highlight the uniqueness of 1’-(tert-butoxycarbonyl)spiro[chroman-4,4’-piperidine]-2-carboxylic acid in terms of its specific structural features and functional groups.
Propiedades
Fórmula molecular |
C19H24NO5- |
|---|---|
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[2,3-dihydrochromene-4,4'-piperidine]-2-carboxylate |
InChI |
InChI=1S/C19H25NO5/c1-18(2,3)25-17(23)20-10-8-19(9-11-20)12-15(16(21)22)24-14-7-5-4-6-13(14)19/h4-7,15H,8-12H2,1-3H3,(H,21,22)/p-1 |
Clave InChI |
ORZDVRCNBGEZFG-UHFFFAOYSA-M |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(OC3=CC=CC=C23)C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3S,4S)-3,4-dihydroxypyrrolidin-1-yl]-[2-[2-methyl-5-[4-(trifluoromethyl)phenoxy]indazol-7-yl]cyclopropyl]methanone](/img/structure/B15136589.png)
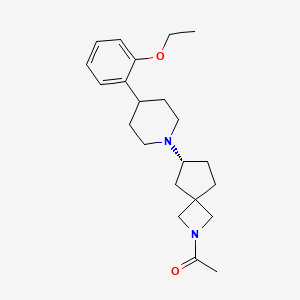
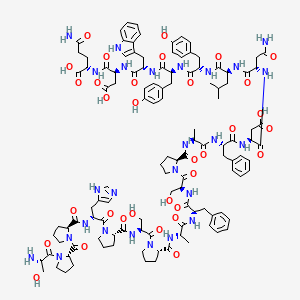
![N-[4-(4-benzylpiperazin-1-yl)quinolin-3-yl]-4-propylbenzamide](/img/structure/B15136607.png)
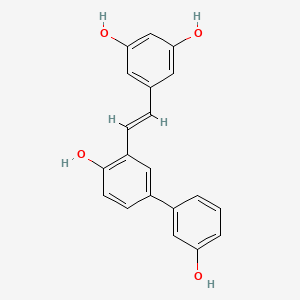
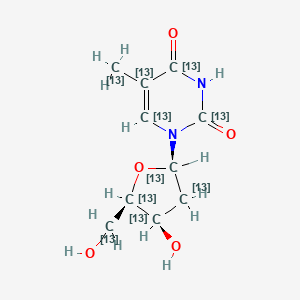
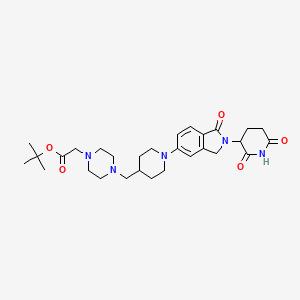
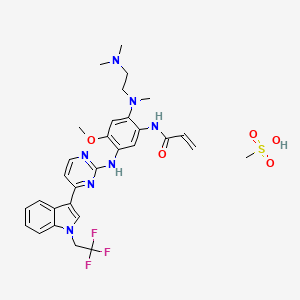
![3-[5-(1-Methylpyrrolidin-2-yl)pyridin-3-yl]prop-2-ynoic acid](/img/structure/B15136644.png)
